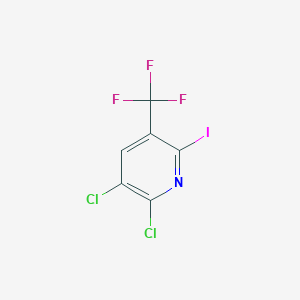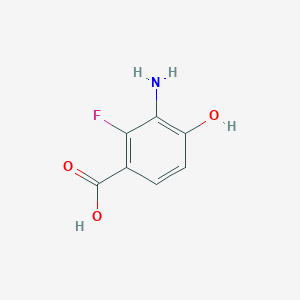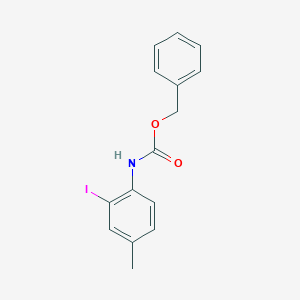
5-Aminopent-2-yn-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminopent-2-yn-1-ol hydrochloride: is a chemical compound with the molecular formula C5H7NO HCl. It is commonly used in scientific experiments and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Aminopent-2-yn-1-ol hydrochloride typically involves the nucleophilic substitution of haloalkanes with ammonia or amines. This process can be carried out using various methods, including the reduction of nitriles or amides, and the alkylation of potassium phthalimide followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: 5-Aminopent-2-yn-1-ol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It can also react with acid chlorides to form amides .
Common Reagents and Conditions: Common reagents used in these reactions include ammonia, primary and secondary amines, acid chlorides, and aldehydes or ketones. The reactions are often carried out under acid-catalyzed conditions or in the presence of specific catalysts .
Major Products: The major products formed from these reactions include imine derivatives, amides, and other substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
5-Aminopent-2-yn-1-ol hydrochloride is widely used in scientific research due to its versatility and reactivity. It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It also finds applications in the development of new materials and in biochemical research .
Mechanism of Action
The mechanism of action of 5-Aminopent-2-yn-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers in other molecules. This reactivity makes it useful in the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds: Some similar compounds to 5-Aminopent-2-yn-1-ol hydrochloride include other amino alcohols and alkynes. These compounds share similar structural features and reactivity patterns .
Uniqueness: What sets this compound apart is its specific combination of an amino group and an alkyne, which provides unique reactivity and versatility in various chemical reactions. This makes it particularly valuable in synthetic chemistry and research applications .
Properties
Molecular Formula |
C5H10ClNO |
|---|---|
Molecular Weight |
135.59 g/mol |
IUPAC Name |
5-aminopent-2-yn-1-ol;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c6-4-2-1-3-5-7;/h7H,2,4-6H2;1H |
InChI Key |
SWQPGWRKSCPFIN-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C#CCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate](/img/structure/B13506221.png)
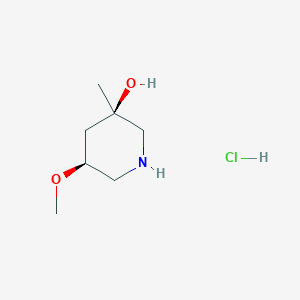

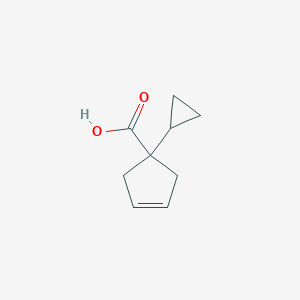


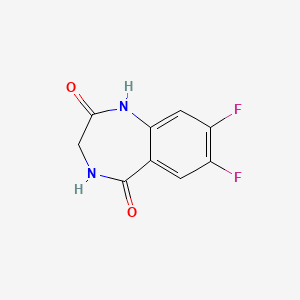
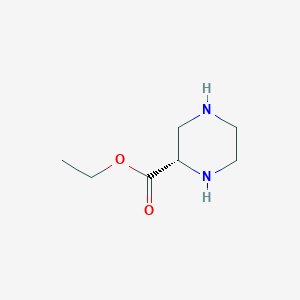
![Tert-butyl5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13506266.png)
